Quinoline, 8-(1H-imidazol-1-yl)-
Overview
Description
Quinoline, 8-(1H-imidazol-1-yl)- is a heterocyclic aromatic organic compound that combines the structural features of quinoline and imidazole. Quinoline is a nitrogen-containing heterocycle with a benzene ring fused to a pyridine ring, while imidazole is a five-membered ring containing two nitrogen atoms. The fusion of these two structures imparts unique chemical and biological properties to Quinoline, 8-(1H-imidazol-1-yl)-, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 8-(1H-imidazol-1-yl)- typically involves the following steps:
N-Acylation: The initial step involves the acylation of quinoline with an appropriate acylating agent to introduce the imidazole moiety.
N-Alkylation: The next step is the alkylation of the imidazole ring to form the desired product.
Quaternization: Finally, the nitrogen heterocycle is quaternized to complete the synthesis.
Industrial Production Methods
Industrial production of Quinoline, 8-(1H-imidazol-1-yl)- may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. Common methods include:
Microwave-assisted synthesis: This method uses microwave radiation to accelerate the reaction, reducing reaction time and improving yield.
Solvent-free conditions: Reactions conducted without solvents can be more environmentally friendly and cost-effective.
Catalysis: The use of catalysts such as molecular iodine or nano zinc oxide can facilitate the reaction under milder conditions.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 8-(1H-imidazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include:
Quinoline N-oxide derivatives: Formed through oxidation.
Dihydroquinoline derivatives: Formed through reduction.
Substituted quinoline and imidazole derivatives: Formed through substitution reactions.
Scientific Research Applications
Quinoline, 8-(1H-imidazol-1-yl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Quinoline, 8-(1H-imidazol-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Quinoline, 8-(1H-imidazol-1-yl)- can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline core structure but differ in the substituents attached to the ring.
Imidazole derivatives: These compounds share the imidazole core structure but differ in the substituents attached to the ring.
Hybrid compounds: Compounds that combine the structural features of quinoline and imidazole, similar to Quinoline, 8-(1H-imidazol-1-yl)-.
Uniqueness
The uniqueness of Quinoline, 8-(1H-imidazol-1-yl)- lies in its combined structural features, which impart distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
8-imidazol-1-ylquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-3-10-4-2-6-14-12(10)11(5-1)15-8-7-13-9-15/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJVJSJRBIOWOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N3C=CN=C3)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70801309 | |
Record name | 8-(1H-Imidazol-1-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70801309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647841-39-2 | |
Record name | 8-(1H-Imidazol-1-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70801309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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